PSMA-617 Lu-177 -

PSMA-617 Lu-177

Catalog Number: EVT-10986073
CAS Number:
Molecular Formula: C49H68LuN9O16
Molecular Weight: 1216.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PSMA-617 Lutetium-177 is a radiolabeled compound used primarily in targeted radiotherapy for prostate cancer. It combines the prostate-specific membrane antigen targeting agent PSMA-617 with the radioactive isotope Lutetium-177, which emits beta radiation. This compound is classified as a radiopharmaceutical, specifically a targeted radionuclide therapy, designed to selectively bind to prostate cancer cells expressing PSMA, allowing for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissue.

Source and Classification

PSMA-617 is derived from a synthetic peptide that targets PSMA, a protein overexpressed in prostate cancer cells. The compound is classified under the category of theranostics, which integrates diagnostics and therapeutics into a single agent. Lutetium-177 is a beta-emitting radionuclide, making it suitable for therapeutic applications due to its ability to deliver cytotoxic radiation to cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of PSMA-617 Lutetium-177 typically involves the following steps:

  1. Preparation of PSMA-617: The base compound, PSMA-617, is synthesized through solid-phase peptide synthesis methods.
  2. Radiolabeling: The radiolabeling process involves the addition of Lutetium-177 chloride to the PSMA-617 peptide. This is commonly performed using a freeze-dried kit that allows for high radiochemical purity (>98%) and reproducibility.
  3. Incubation: The mixture is incubated at 95°C for approximately 25 minutes, facilitating the formation of the PSMA-617 Lutetium-177 complex.
  4. Quality Control: Quality control measures, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to assess radiochemical purity and ensure the absence of impurities .
Molecular Structure Analysis

Structure and Data

The molecular structure of PSMA-617 can be represented as follows:

  • Chemical Formula: C_21H_28N_4O_5S
  • Molecular Weight: Approximately 444.54 g/mol

The structure features a glutamate residue linked to a lysine moiety, which is crucial for binding to the PSMA target on prostate cancer cells. The presence of a chelator allows for stable coordination with Lutetium-177 .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of PSMA-617 Lutetium-177 is the coordination reaction between Lutetium(III) ions and the chelating agent within the PSMA-617 structure. This reaction can be summarized as follows:

PSMA 617+Lu3+PSMA 617 Lu3+\text{PSMA 617}+\text{Lu}^{3+}\rightarrow \text{PSMA 617 Lu}^{3+}

The stability of this complex is critical for effective therapeutic application, as it influences the biodistribution and retention of the radiopharmaceutical in tumor tissues .

Mechanism of Action

Process and Data

The mechanism of action of PSMA-617 Lutetium-177 involves:

  1. Binding: The compound binds specifically to the PSMA receptors on prostate cancer cells.
  2. Internalization: Upon binding, the complex is internalized by the cancer cell.
  3. Radiation Emission: The emitted beta particles from Lutetium-177 induce DNA damage leading to apoptosis (programmed cell death) in the targeted cancer cells.

This targeted approach minimizes systemic exposure to radiation while maximizing therapeutic efficacy against tumors expressing high levels of PSMA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PSMA-617 Lutetium-177 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a clear solution post-synthesis.
  • Solubility: Soluble in saline solutions used during preparation.
  • Stability: The complex remains stable under physiological conditions but may degrade under certain conditions leading to side products such as hydantoins.

The stability and purity are critical parameters that are routinely monitored during production .

Applications

Scientific Uses

PSMA-617 Lutetium-177 has several significant applications in medical science:

  1. Targeted Radiotherapy: Used primarily for treating metastatic castration-resistant prostate cancer.
  2. Diagnostic Imaging: While primarily therapeutic, it can also aid in imaging due to its radioactive properties.
  3. Research Tool: Utilized in clinical studies evaluating its effectiveness and safety profile in various patient populations.

Recent studies have shown promising results regarding its efficacy in reducing tumor burden while maintaining patient quality of life .

Properties

Product Name

PSMA-617 Lu-177

IUPAC Name

2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)

Molecular Formula

C49H68LuN9O16

Molecular Weight

1216.1 g/mol

InChI

InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2

InChI Key

RSTDSVVLNYFDHY-IOCOTODDSA-K

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3]

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.